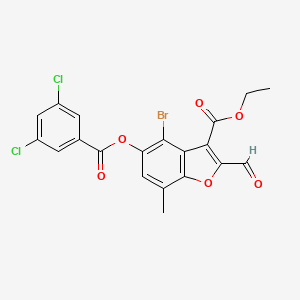

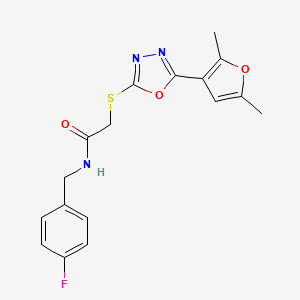

![molecular formula C14H20N2O3S B2512682 5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane CAS No. 1556097-47-2](/img/structure/B2512682.png)

5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane is a chemical compound with potential applications in scientific research. It is a spirocyclic compound that contains a diazaspiro ring system. The compound has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.

Applications De Recherche Scientifique

Cycloaddition Reactions

5-Oxa-2,6-diazaspiro[3.4]octane derivatives are obtained through stereospecific [3+2] 1,3-cycloaddition reactions. For instance, Chiaroni et al. (2000) describe the synthesis of such compounds using 3-methylene azetidin-2-ones and nitrones, resulting in different conformations of the isoxazolidine rings (Chiaroni et al., 2000).

Synthesis and Structure Studies

Kuroyan et al. (1991) studied the synthesis and structure of related compounds such as diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, revealing insights into the reaction processes and product structures (Kuroyan et al., 1991).

Alkylation Processes

Research by Brabander and Wright (1965) focused on the alkylation of 6-aryl-6,7-diazaspiro[3.4]octane-5,8-diones, which led to the development of two synthetic methods producing different isomers (Brabander & Wright, 1965).

Reduction Reactions

Stepakov et al. (2009) worked on the selective reduction of ethyl 7-aryl-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylates, an important step in understanding the chemical behavior and potential applications of such compounds (Stepakov et al., 2009).

Spirocyclic Compounds in Drug Discovery

Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes as multifunctional, structurally diverse modules for drug discovery, demonstrating the pharmaceutical potential of these compounds (Li, Rogers-Evans, & Carreira, 2013).

Inhibition Properties

Chafiq et al. (2020) explored the inhibition properties of spirocyclopropane derivatives, including 5,7-dioxaspiro[2.5]octanes, for mild steel protection in HCl, an application in materials science and corrosion inhibition (Chafiq et al., 2020).

Malaria Treatment

A novel diazaspiro[3.4]octane series was identified by Le Manach et al. (2021) as active against multiple stages of the human malaria parasite Plasmodium falciparum, highlighting its potential in antimalarial drug development (Le Manach et al., 2021).

Propriétés

IUPAC Name |

5-ethyl-8-(4-methylphenyl)sulfonyl-2-oxa-5,8-diazaspiro[3.4]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-3-15-8-9-16(14(15)10-19-11-14)20(17,18)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFPKJMNUPFIPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C12COC2)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

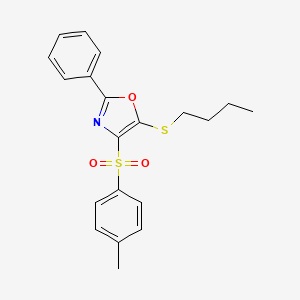

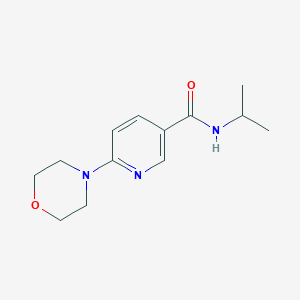

![1-[Ethoxy-(2-methoxyphenyl)methyl]benzotriazole](/img/structure/B2512602.png)

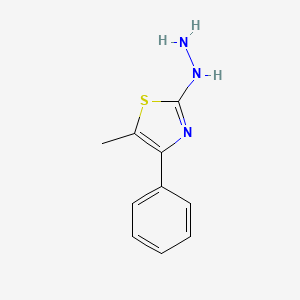

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-cyanophenyl)acetamide](/img/no-structure.png)

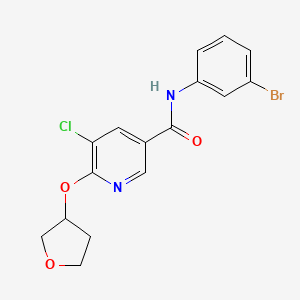

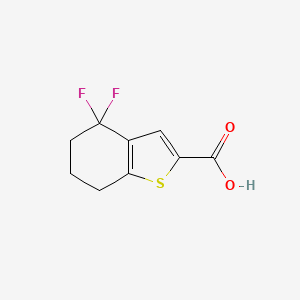

![3-(4-methoxyphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2512611.png)

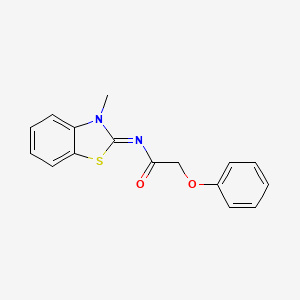

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2512622.png)